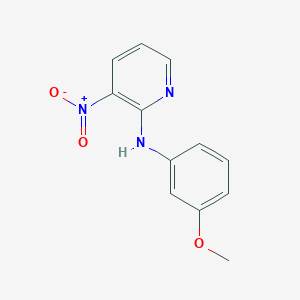![molecular formula C17H27NO2 B5103630 4-[3-(4-isopropyl-3-methylphenoxy)propyl]morpholine](/img/structure/B5103630.png)
4-[3-(4-isopropyl-3-methylphenoxy)propyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(4-isopropyl-3-methylphenoxy)propyl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a morpholine derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用机制
The mechanism of action of 4-[3-(4-isopropyl-3-methylphenoxy)propyl]morpholine is not fully understood. However, it has been proposed that it acts by inhibiting the synthesis of ergosterol in fungi, which is an essential component of the fungal cell membrane. It may also act by inhibiting the activity of enzymes involved in bacterial cell wall synthesis or by interfering with viral replication.
Biochemical and Physiological Effects:
4-[3-(4-isopropyl-3-methylphenoxy)propyl]morpholine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of fungi, bacteria, and viruses. It has also been found to have antioxidant and anti-inflammatory activities. Additionally, it has been reported to have a low toxicity profile and is well-tolerated in animal studies.
实验室实验的优点和局限性
One of the major advantages of 4-[3-(4-isopropyl-3-methylphenoxy)propyl]morpholine is its broad-spectrum activity against fungi, bacteria, and viruses. It is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 4-[3-(4-isopropyl-3-methylphenoxy)propyl]morpholine. One of the areas of interest is its potential use as a therapeutic agent for the treatment of fungal, bacterial, or viral infections. It may also have potential applications in the development of new drugs for the treatment of cancer or other diseases. Additionally, further studies are needed to understand its mechanism of action and to optimize its synthesis and formulation for use in various experiments.
合成方法
The synthesis of 4-[3-(4-isopropyl-3-methylphenoxy)propyl]morpholine has been achieved using different methods. One of the most common methods involves the reaction between 4-isopropyl-3-methylphenol and 3-chloropropylmorpholine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to yield 4-[3-(4-isopropyl-3-methylphenoxy)propyl]morpholine.
科学研究应用
4-[3-(4-isopropyl-3-methylphenoxy)propyl]morpholine has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antifungal, antibacterial, and antiviral activities. Its antifungal activity has been studied against various fungi such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Its antibacterial activity has been studied against various bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Its antiviral activity has been studied against various viruses such as herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1).
属性
IUPAC Name |
4-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-14(2)17-6-5-16(13-15(17)3)20-10-4-7-18-8-11-19-12-9-18/h5-6,13-14H,4,7-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBNGDZXRISASR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCN2CCOCC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate](/img/structure/B5103556.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5103562.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-thiophenecarboxamide](/img/structure/B5103567.png)
![1-[(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5103575.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(4-fluorobenzoyl)-3-piperidinyl]piperazine](/img/structure/B5103577.png)
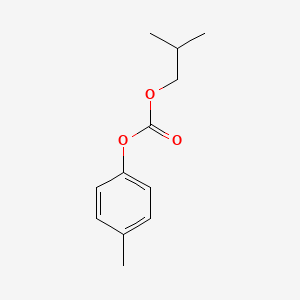
![2-[(4-methoxybenzoyl)amino]-N-(2-methyl-1-{[(3-methylphenyl)amino]carbonyl}propyl)benzamide](/img/structure/B5103590.png)
![1-(4-bromo-3-methylphenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5103601.png)
![mesityl{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanone hydrochloride](/img/structure/B5103608.png)
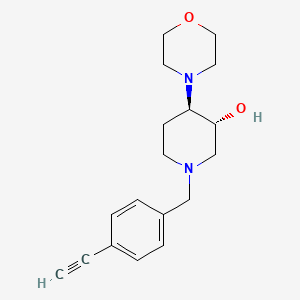
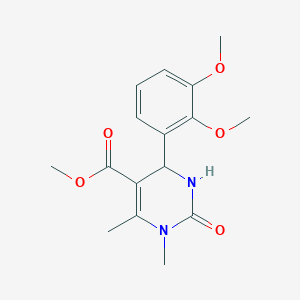
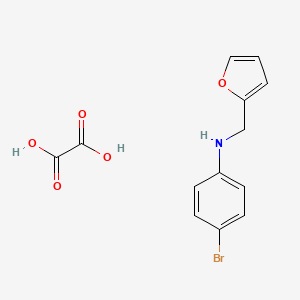
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5103639.png)
